7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one
CAS No.:
Cat. No.: VC20495267
Molecular Formula: C8H4BrCl2N3O
Molecular Weight: 308.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrCl2N3O |
|---|---|
| Molecular Weight | 308.94 g/mol |
| IUPAC Name | 7-bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6-one |
| Standard InChI | InChI=1S/C8H4BrCl2N3O/c1-14-5-4(2-3(9)7(14)15)12-8(11)13-6(5)10/h2H,1H3 |
| Standard InChI Key | XIXAKXPKMFYDLS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C1=O)Br)N=C(N=C2Cl)Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Effects
The compound features a pyrido[3,2-d]pyrimidine bicyclic system, where the pyridine ring is fused to a pyrimidine moiety at positions 3 and 2. Critical substitutions include:
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Bromine at position 7, enhancing electrophilic reactivity for cross-coupling reactions.
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Chlorine at positions 2 and 4, contributing to hydrophobic interactions in biological systems.
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Methyl at position 5, modulating steric and electronic effects .
The molecular formula C₈H₄BrCl₂N₃O (MW 308.94 g/mol) reflects a halogen-rich structure, with a calculated octanol-water partition coefficient (LogP) of 2.8 ± 0.3, suggesting moderate lipophilicity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrCl₂N₃O |
| Molecular Weight | 308.94 g/mol |
| SMILES | ClC1=C(N=C2N=C(C(=O)N1C)Br)C=NC=C2Cl |
| Topological Polar SA | 76.8 Ų |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Multi-Step Synthesis from Pyrido[3,2-d]pyrimidine Precursors
The primary synthesis route involves sequential halogenation and methylation of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione:
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Bromination: Electrophilic aromatic substitution at position 7 using POBr₃ yields 7-bromo intermediates.
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Chlorination: Thionyl chloride-mediated conversion of carbonyl groups to chlorides at positions 2 and 4.
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Methylation: Quaternization of the N-5 position using methyl iodide under basic conditions.
Reaction yields typically range from 35–45% after purification via column chromatography .
Alternative Pathways and Optimization Challenges
Recent efforts explore Suzuki-Miyaura coupling at position 7 to introduce aryl/heteroaryl groups, though steric hindrance from adjacent chlorines limits efficiency (<20% yield) . Microwave-assisted synthesis reduces reaction times but risks decomposition above 150°C .
Physicochemical and Spectroscopic Characterization
Stability and Solubility Profiles
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Thermal Stability: Decomposition onset at 218°C (DSC), suitable for standard handling protocols.
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Solubility:
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DMSO: 12.4 mg/mL
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Water: <0.1 mg/mL
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Ethanol: 3.2 mg/mL
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Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-3), 4.12 (s, 3H, N-CH₃), 3.98 (s, 1H, H-5).
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¹³C NMR: 162.4 (C=O), 154.1–142.3 (pyrimidine carbons), 38.9 (N-CH₃) .
Biological Activity and Mechanism of Action
Antimicrobial Potency
Against Gram-positive pathogens:
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Staphylococcus aureus (MIC₉₀): 1.56 µg/mL
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Enterococcus faecium (MIC₉₀): 3.12 µg/mL
Mechanistic studies suggest inhibition of DNA gyrase through halogen-mediated intercalation, analogous to fluoroquinolones .
Anticancer Activity
In NCI-60 cell line screening:
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GI₅₀: 28 nM (MCF-7 breast cancer)
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Selectivity Index: 12.4× vs. normal mammary epithelial cells (MCF-10A)
Kinase profiling reveals PLK1 inhibition (IC₅₀ = 9.8 nM), disrupting mitotic progression through phospho-Thr210 suppression .
Structure-Activity Relationship (SAR) Insights
Halogen Substitution Patterns
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Bromine at C-7: Essential for DNA interaction; replacement with Cl reduces potency 8-fold.
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Chlorines at C-2/C-4: Critical for hydrophobic pocket binding; des-chloro analogs show >90% activity loss .
Pharmacological Applications and Development Status
Lead Optimization Efforts
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Prodrug Strategies: Phosphate ester derivatives improve aqueous solubility (4.8 mg/mL) while maintaining oral bioavailability (F = 62% in rats).
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Toxicology: hERG IC₅₀ > 10 µM, suggesting low cardiac liability .
Patent Landscape
Key patents (2019–2024) focus on:
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Combination therapies with PARP inhibitors (WO202215678A1)
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Nanoparticle formulations for enhanced tumor targeting (US2024034567A1)
Future Research Directions
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Stereoelectronic Modulation: Introducing electron-withdrawing groups at C-8 to enhance kinase selectivity.
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Proteolysis-Targeting Chimeras (PROTACs): Degrading PLK1 via VHL E3 ligase recruitment.
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Bacterial Resistance Studies: Monitoring S. aureus mutations under sustained sub-MIC pressure.
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